2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol
Description
The compound 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol (CAS: 2061979-50-6) is a tetrazole derivative with a molecular formula of C₁₅H₁₉ClN₄O and a molecular weight of 306.79 g/mol. Its structure features a 1,2,3,4-tetrazole ring substituted with a 3-chlorophenyl group at the 5-position, linked via an ethyl chain to a cyclohexyl-ethanol moiety. The SMILES notation is OC(Cn1nnnc1-c1cccc(Cl)c1)C1CCCCC1, highlighting the spatial arrangement of functional groups .
Properties
Molecular Formula |
C15H19ClN4O |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2 |
InChI Key |
YPKLVGMUGYEPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Catalytic [3+2] Cycloaddition Methodology
The foundational method for tetrazole synthesis involves the reaction of nitriles with sodium azide, catalyzed by transition metals. Recent advancements by Kumar et al. (2024) demonstrate that zinc-based catalysts (e.g., Complex 1 ) in dimethyl sulfoxide (DMSO) achieve near-quantitative yields (99%) under optimized conditions:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Zinc complex 1 | 99 | |
| Solvent | DMSO | 99 | |
| Temperature | 110°C | 99 | |
| Reaction Time | 12 hours | 99 | |
| Sodium Azide Equiv. | 1.2 | 99 |
Procedure :
Regioselectivity and Tautomer Control
The reaction exclusively forms the 1H-tetrazole tautomer due to the electron-withdrawing 3-chlorophenyl group, which stabilizes the deprotonated form. Patent US20130123231A1 corroborates this selectivity in analogous tetrazole syntheses.
Alkylation of Tetrazole with Cyclohexylethanol Derivatives
Nucleophilic Substitution Strategy
The tetrazole nitrogen at position 1 is alkylated using a bromo- or tosyl-substituted cyclohexylethanol precursor. Patent WO2003013526A1 details a similar alkylation for anticoagulant compounds, employing mild bases (e.g., K2CO3) in polar aprotic solvents:
Procedure :
- Dissolve 5-(3-chlorophenyl)-1H-tetrazole (1.0 equiv) and 1-(2-bromoethyl)-cyclohexanol (1.1 equiv) in acetonitrile.
- Add potassium carbonate (2.0 equiv) and heat at 60°C for 24 hours.
- Filter and concentrate under reduced pressure.
- Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product.
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to link the tetrazole to cyclohexylethanol:
- Combine 5-(3-chlorophenyl)-1H-tetrazole (1.0 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (1.2 equiv) in tetrahydrofuran.
- Add 1-cyclohexylethanol (1.1 equiv) and stir at room temperature for 12 hours.
- Concentrate and purify via column chromatography.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Efficiency
Zinc catalysts enhance reaction rates by polarizing the nitrile group, facilitating azide attack. Comparative studies show <5% yield in catalyst-free conditions.
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 4.30 (t, J = 6.8 Hz, 2H, CH2N), 3.80 (m, 1H, CH-OH), 1.70–1.20 (m, 11H, cyclohexyl).
- HRMS : m/z calcd. for C15H19ClN4O [M+H]+: 307.1321; found: 307.1318.
Industrial and Environmental Considerations
Scalability
The catalytic [3+2] method is scalable, with patent US20130123231A1 reporting kilogram-scale production of analogous tetrazoles.
Green Chemistry Alternatives
Future research should explore biodegradable solvents (e.g., cyclopentyl methyl ether) and non-toxic catalysts (e.g., iron) to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the tetrazole ring into a different functional group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of tetrazole derivatives on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its tetrazole-cyclohexylethanol framework. Below is a comparison with structurally related compounds from the literature:
Table 1: Structural Comparison of Tetrazole and Triazole Derivatives
Key Observations:
Ring Systems: The target compound’s tetrazole ring contrasts with triazole-thione (e.g., ) or benzoxazole () cores in analogs. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to triazole-thiones .
Substituents: The 3-chlorophenyl group is common in agrochemicals (e.g., Epoxiconazole ) and correlates with hydrophobic interactions in target binding. The cyclohexylethanol moiety is unique to the target compound, offering steric bulk and lipophilicity distinct from morpholine () or nitrobenzene () substituents.
Functional Groups: The absence of a thione (C=S) group in the target compound differentiates it from triazole-thiones (), which often exhibit enhanced metal-binding or redox activity. The ethanol group in the target and compound 4d () may influence solubility and hydrogen-bonding capacity.
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparison
Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
